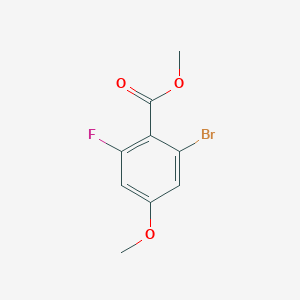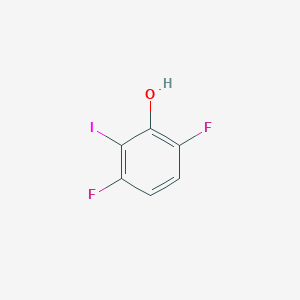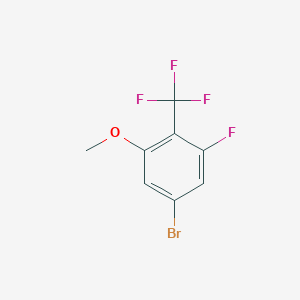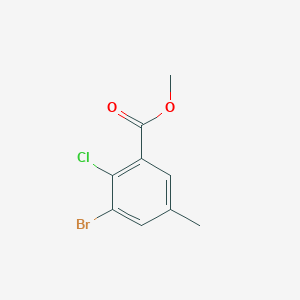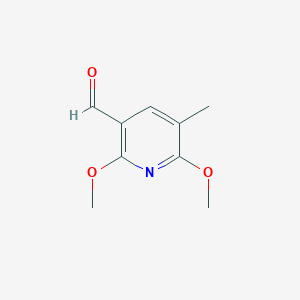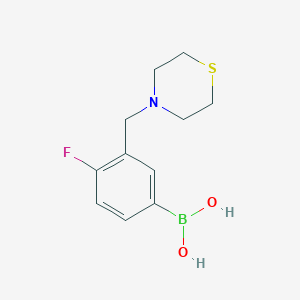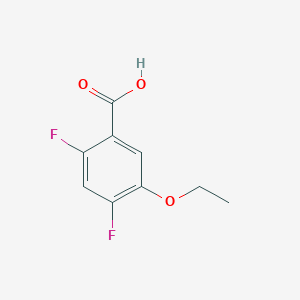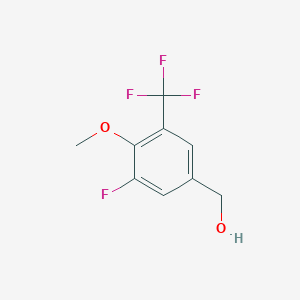
(4-Bromo-2-fluoro-3-iodophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2-fluoro-3-iodophenyl)methanol, also known as 4-Br-2-F-3-I-Phenylmethanol, is an organofluorine compound that has found a variety of applications in the field of scientific research. It is a colorless liquid with a molecular weight of 437.8 g/mol, and has been used in a variety of experiments due to its unique physical and chemical properties.
Aplicaciones Científicas De Investigación
(4-Bromo-2-fluoro-3-iodophenyl)methanol-Phenylmethanol has a wide range of applications in scientific research. It has been used in a variety of experiments, including studies of its physical and chemical properties, its reactivity, and its effect on various biochemical and physiological processes. It has also been used as a reactant in the synthesis of other compounds, and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of (4-Bromo-2-fluoro-3-iodophenyl)methanol-Phenylmethanol is not well understood. However, it is known to interact with proteins, enzymes, and other biomolecules, and to affect their activity. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, and to modulate the expression of certain genes.
Biochemical and Physiological Effects
This compound-Phenylmethanol has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, to affect the expression of certain genes, and to interact with proteins and other biomolecules. It has also been shown to affect the metabolism of certain drugs, and to have an effect on various pathways in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (4-Bromo-2-fluoro-3-iodophenyl)methanol-Phenylmethanol in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. Additionally, its unique physical and chemical properties make it useful in a variety of experiments. However, it can be difficult to obtain in large quantities, and its reactivity can make it difficult to work with.
Direcciones Futuras
The potential future directions for (4-Bromo-2-fluoro-3-iodophenyl)methanol-Phenylmethanol are numerous. It could be used in further studies to better understand its biochemical and physiological effects, and its potential applications in drug synthesis and delivery. It could also be used in further studies to explore its potential as a catalyst in organic reactions, and its potential as a reactant in the synthesis of other compounds. Additionally, it could be used to further explore its potential as an inhibitor of certain enzymes, and its potential to modulate the expression of certain genes.
Métodos De Síntesis
(4-Bromo-2-fluoro-3-iodophenyl)methanol-Phenylmethanol is synthesized through a two-step reaction of bromination and iodination of 4-fluorophenol. The first step involves the bromination of 4-fluorophenol using a brominating agent such as N-bromosuccinimide (NBS) and a base such as triethylamine (TEA). This reaction produces 4-bromo-2-fluorophenol, which is then iodinated using an iodinating agent such as N-iodosuccinimide (NIS) and a base such as potassium carbonate (K2CO3). This reaction produces 4-bromo-2-fluoro-3-iodophenol, which is then reacted with methanol to produce this compound-Phenylmethanol.
Propiedades
IUPAC Name |
(4-bromo-2-fluoro-3-iodophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFIO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHMFOBXGPWRCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


